3'-Chloromethotrexate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

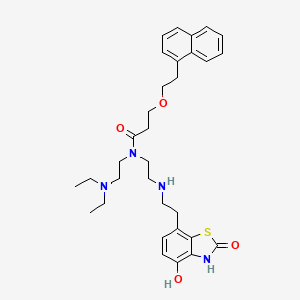

3'-Chloromethotrexate is a chemotherapy agent and immune system suppressant. It is used to treat cancer, autoimmune diseases, ectopic pregnancy, and for medical abortions. Types of cancers it is used for include breast cancer, leukemia, lung cancer, lymphoma, and osteosarcoma. Types of autoimmune diseases it is used for include psoriasis, rheumatoid arthritis, and Crohn's disease.

Aplicaciones Científicas De Investigación

Interaction with Hypobromous and Hypochlorous Acids

3'-Chloromethotrexate may form through the reaction of methotrexate with hypochlorous acid (HOCl), a process that occurs at inflammation sites in the human body. This reaction is influenced by the presence of amino acids, which can suppress the formation of 3'-chloromethotrexate from methotrexate (Suzuki & Takeuchi, 2019).

Role in Chloromethane Production and Degradation

Chloromethane (CH3Cl), a gas contributing to ozone destruction, is produced and degraded by various natural processes. While 3'-chloromethotrexate is not directly mentioned, understanding the broader context of chloromethane's interaction with biological and environmental agents provides insight into related compounds like 3'-chloromethotrexate. Studies have explored chloromethane's formation from plant components like pectin and its degradation by methylotrophic bacteria, which might offer parallels to the behavior of 3'-chloromethotrexate in similar contexts (Haque et al., 2017); (Hamilton et al., 2003).

Detection and Measurement Techniques

Advancements in detection methods, such as paper-based electrochemical detection for chlorate, could potentially be adapted for the detection and study of 3'-chloromethotrexate. These methods allow for more precise measurement and analysis of chlorinated compounds in various environments (Shriver-Lake et al., 2018).

Atmospheric Impact and Isotope Studies

Research on chloromethane's isotopic fractionation in reactions with OH and Cl provides a framework for understanding similar processes that might involve 3'-chloromethotrexate. Such studies are essential for gauging the environmental and atmospheric impact of chlorinated compounds (Keppler et al., 2018).

Biomedical Imaging Applications

The development of thiol-reactive luminophores, such as 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, which accumulates in mitochondria, points towards potential biomedical imaging applications for chloromethylated compounds, including 3'-chloromethotrexate (Amoroso et al., 2008).

Perovskite Solar Cells

The use of chlorinated compounds in the phase engineering of perovskite materials for high-efficiency solar cells might offer insights into the potential application of 3'-chloromethotrexate in similar material science contexts (Zhou et al., 2018).

Environmental and Ecological Research

Investigations into the natural production and degradation of chloromethane in ecosystems, particularly in relation to plant and microbial activities, could inform understanding of similar chlorinated compounds like 3'-chloromethotrexate (Harper et al., 2003).

Propiedades

Número CAS |

5472-96-8 |

|---|---|

Nombre del producto |

3'-Chloromethotrexate |

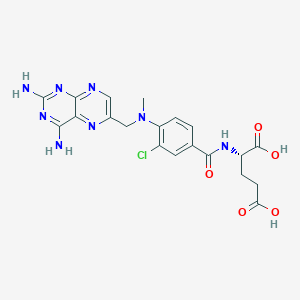

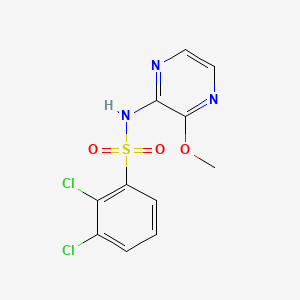

Fórmula molecular |

C20H21ClN8O5 |

Peso molecular |

488.9 g/mol |

Nombre IUPAC |

(2S)-2-[[3-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H21ClN8O5/c1-29(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)13-4-2-9(6-11(13)21)18(32)26-12(19(33)34)3-5-14(30)31/h2,4,6-7,12H,3,5,8H2,1H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t12-/m0/s1 |

Clave InChI |

IYLMHKCROXNDKO-LBPRGKRZSA-N |

SMILES isomérico |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl |

SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)Cl |

SMILES canónico |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)Cl |

Apariencia |

Solid powder |

Otros números CAS |

5472-96-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3'-Chloromethotrexate; AI3-50533; NSC 29631; NSC-29631; NSC29631; SKI 23338; SKI-23338; SKI23338; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1666217.png)